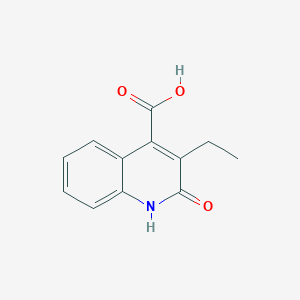

2-Phenyl-pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

2-Phenyl-pyrrolidine-2-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is chiral and can exist as either the levorotatory or dextrorotatory form .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues has been reported .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis

Pyrrolidine derivatives exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Neurodegenerative Disease Treatment

2-Phenylpyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter activity and provide neuroprotective effects makes it a valuable scaffold for developing therapeutic agents targeting these conditions.

Organic Synthesis: Chiral Ligand Development

In organic synthesis, 2-phenylpyrrolidine-2-carboxylic acid can serve as a chiral ligand or building block. Its stereochemistry is particularly useful in asymmetric synthesis, helping to create enantiomerically pure compounds, which are crucial in pharmaceuticals .

Proteomics: Protein Interaction Studies

The compound is utilized in proteomics research, where it can be used to study protein interactions. Its unique structure can influence protein folding and stability, making it a tool for understanding protein dynamics and function .

Nanotechnology: Surface Modification of Nanomaterials

Carboxylic acids, including 2-phenylpyrrolidine-2-carboxylic acid, assist in the surface modification of carbon nanotubes. This application is significant in producing polymer nanomaterials with enhanced properties for various technological applications .

Drug Discovery: Scaffold for Biologically Active Compounds

The pyrrolidine ring, a core part of 2-phenylpyrrolidine-2-carboxylic acid, is widely used in drug discovery. It serves as a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemical complexity into drug molecules .

Peptide Synthesis: Secondary Structure Mimetics

2-Phenylpyrrolidine-2-carboxylic acid is used in peptide synthesis, particularly in the creation of secondary structure mimetics. It can induce specific conformations in peptides, which is valuable for studying peptide-based interactions and designing peptide therapeutics .

Enzyme Inhibition: Aldehyde Toxicity Prevention

Research suggests that 2-phenylpyrrolidine derivatives may be effective in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2). This has potential implications for treating conditions related to aldehyde metabolism .

Chemical Protein and Peptide Synthesis

As a unique amino acid, 2-phenylproline is used in the synthesis of chemically modified proteins and peptides. Its incorporation into peptides can lead to novel structures with potential therapeutic applications .

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including a review on the use of the pyrrolidine ring in drug discovery , a paper on the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues , and a paper on the insights about pyrrolidine core skeletons in pharmacology .

Eigenschaften

IUPAC Name |

2-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXKUDMMFGQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390105 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

25860-44-0 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25860-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)